molecular formula C9H16O2 B6191043 ethyl 3-methyl-2-methylidenepentanoate CAS No. 121263-28-3

ethyl 3-methyl-2-methylidenepentanoate

Cat. No.: B6191043
CAS No.: 121263-28-3
M. Wt: 156.2
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Description

Ethyl 3-methyl-2-methylidenepentanoate is an organic compound with the molecular formula C8H14O2. It is an ester derived from the corresponding carboxylic acid and ethanol. This compound is of interest due to its unique structure, which includes a methylidene group adjacent to an ester functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methyl-2-methylidenepentanoate typically involves the esterification of 3-methyl-2-methylidenepentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the ester can yield the corresponding alcohol. This reaction is typically carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group in this compound can be substituted by nucleophiles such as amines or alcohols to form amides or other esters, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products:

    Oxidation: 3-methyl-2-methylidenepentanoic acid.

    Reduction: 3-methyl-2-methylidenepentanol.

    Substitution: 3-methyl-2-methylidenepentanamide.

Scientific Research Applications

Ethyl 3-methyl-2-methylidenepentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases.

    Medicine: Research into potential pharmaceutical applications includes its use as a building block for the synthesis of bioactive compounds.

    Industry: It is used in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

Ethyl 3-methyl-2-methylidenepentanoate can be compared with other esters such as ethyl acetate, ethyl propionate, and ethyl butyrate. While these compounds share the ester functional group, the presence of the methylidene group in this compound makes it unique in terms of reactivity and potential applications. The methylidene group can participate in additional reactions, providing a broader scope for chemical transformations.

Comparison with Similar Compounds

  • Ethyl acetate
  • Ethyl propionate
  • Ethyl butyrate

Properties

CAS No.

121263-28-3

Molecular Formula

C9H16O2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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